Glycine tert butyl ester hydrochloride
Overview
Description
Glycine tert-butyl ester hydrochloride, also known as tert-Butyl aminoacetate hydrochloride, is a substituted glycine . It is used as a parakeratosis inhibitor .
Synthesis Analysis
The synthesis of Glycine tert-butyl ester hydrochloride involves the reaction of glycine with tert-butyl acetate and perchloric acid at 0-10 °C for about 48-72 hours . After the reaction, the product is treated with 4 N aqueous sodium hydroxide solutions to regulate the pH to 6.5-7.5 .Molecular Structure Analysis
The linear formula of Glycine tert-butyl ester hydrochloride is H2NCH2CO2C(CH3)3 · HCl . Its molecular weight is 167.63 .Chemical Reactions Analysis
Glycine tert-butyl ester is used in the preparation of Schiff base by reacting with benzophenone . The resultant Schiff base undergoes asymmetric alkylation with arylmethyl bromides in the presence of O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide as a chiral phase transfer catalyst to give a guanidine-containing pentacyclic compound .Physical And Chemical Properties Analysis
Glycine tert-butyl ester hydrochloride is a crystalline solid . It is hygroscopic and should be stored under inert gas .Scientific Research Applications
- Glycine tert-butyl ester hydrochloride is a substituted Glycine . It’s often used in the field of peptide synthesis .
- This compound is a white powder to crystal in physical state . It has a molecular formula of C6H13NO2·HCl and a molecular weight of 167.63 .
- It’s usually stored under inert gas and it’s hygroscopic .
“Glycine tert-butyl ester hydrochloride” is a substituted Glycine and is often used in the field of peptide synthesis . Here are some additional applications:
- Parakeratosis Inhibitor : Glycine tert-butyl ester hydrochloride has been used as a parakeratosis inhibitor . Parakeratosis is a condition characterized by the excessive development of keratinocytes, which are the predominant cell type in the skin’s outermost layer. By inhibiting this process, Glycine tert-butyl ester hydrochloride can potentially be used in the treatment of skin disorders.
properties
IUPAC Name |
tert-butyl 2-aminoacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(2,3)9-5(8)4-7;/h4,7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWULUXZFOQIRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369336 | |
Record name | tert-Butyl glycinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine tert butyl ester hydrochloride | |
CAS RN |
27532-96-3 | |
Record name | Glycine tert-butyl ester hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27532-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl glycinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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